Lipophilicity Shift vs. Non-Methylated 4-(Pyridin-2-ylmethoxy)benzaldehyde
The 3,5-dimethyl substitution pattern of CAS 923239-55-8 results in a computed XLogP3-AA value of 2.5, compared with 1.8 for the non-methylated analog 4-(pyridin-2-ylmethoxy)benzaldehyde (CAS 57748-41-1) [1][2]. This increase of 0.7 log units represents a significant shift in predicted lipophilicity that can affect membrane permeability, protein binding, and metabolic clearance, factors routinely considered in lead optimization [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 4-(Pyridin-2-ylmethoxy)benzaldehyde (CAS 57748-41-1): XLogP3-AA = 1.8 |
| Quantified Difference | Δ = +0.7 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.7 log unit shift in XLogP3 alters the compound's position in ADME space and can differentiate its suitability for CNS penetration versus peripheral target engagement.
- [1] PubChem Compound Summary for CID 16228254, 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 759667, 4-(Pyridin-2-ylmethoxy)benzaldehyde. National Center for Biotechnology Information (2025). View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
